N,N-dimethyl-4-[(E)-2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline
Description
N,N-Dimethyl-4-[(E)-2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline is a conjugated organic compound featuring a dimethylaniline electron donor linked via an ethenyl bridge to a naphtho[1,2-d][1,3]thiazole acceptor. This structure enables strong intramolecular charge transfer (ICT), making it relevant in photophysical applications. The naphthothiazole moiety, a fused bicyclic system, distinguishes it from simpler heterocyclic analogs, enhancing conjugation and stability .
Properties
CAS No. |
40442-45-3 |
|---|---|
Molecular Formula |
C21H18N2S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-[(E)-2-benzo[e][1,3]benzothiazol-2-ylethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C21H18N2S/c1-23(2)17-11-7-15(8-12-17)9-14-20-22-21-18-6-4-3-5-16(18)10-13-19(21)24-20/h3-14H,1-2H3/b14-9+ |
InChI Key |
ODPLCKKBVAJQEP-NTEUORMPSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=C(S2)C=CC4=CC=CC=C43 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC3=C(S2)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-4-[(1E)-2-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}ETHENYL]ANILINE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Fusion with Naphthalene: The thiazole ring is then fused with a naphthalene derivative through a series of condensation reactions.
Introduction of the Ethenyl Group: The ethenyl group is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.
Dimethylation: Finally, the aniline derivative is dimethylated using dimethyl sulfate or a similar methylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts and solvents are carefully chosen to optimize the reaction rates and product purity.
Chemical Reactions Analysis
Types of Reactions
N,N-DIMETHYL-4-[(1E)-2-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}ETHENYL]ANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Produces corresponding quinones or carboxylic acids.
Reduction: Leads to the formation of reduced aromatic rings or amines.
Substitution: Results in halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
N,N-DIMETHYL-4-[(1E)-2-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}ETHENYL]ANILINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of N,N-DIMETHYL-4-[(1E)-2-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}ETHENYL]ANILINE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to DNA or proteins, altering their function.
Pathways Involved: It may inhibit enzymes involved in cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Acceptor Variations
Benzo[d]thiazole Derivatives
- N,N-Dimethyl-4-(((6-methylbenzo[d]thiazol-2-yl)imino)methyl)aniline (): Structure: Uses an iminomethyl linker instead of ethenyl, reducing conjugation. Properties: Lower absorption wavelength (λmax ~400 nm) due to reduced π-conjugation. Applications: Primarily studied for crystallography and structural analysis .
Thiazole Derivatives
- N,N-Dimethyl-4-(5-methylthiazol-2-yl)aniline (): Structure: Direct thiazole substitution without an ethenyl bridge. Properties: Limited ICT; λmax ~350 nm. NMR data (δ 7.82 ppm for aromatic protons) indicates weaker electron withdrawal .
Quinoline Derivatives
- 4-(4-Dimethylaminostyryl)quinoline (): Structure: Quinoline acceptor with ethenyl linker. Properties: Extended conjugation shifts λmax to ~450 nm. Used as a fluorescent dye due to high quantum yield (ΦF ~0.8) .
Carbazole Derivatives
Pyridinium Derivatives
Substituent and Linker Modifications
Boronate Ester Functionalization
Hydrazone and Iminomethyl Linkers
- N,N-Dimethyl-4-{(E)-[(4-phenyl-1,3-thiazol-2-yl)hydrazono]methyl}aniline (): Structure: Hydrazone linker instead of ethenyl. Properties: Tunable photochromism; used in molecular switches .
Comparative Data Table
*Estimated based on structural analogy.
Biological Activity
N,N-dimethyl-4-[(E)-2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline (commonly referred to as the compound ) is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula . Its structure features a naphtho[1,2-d][1,3]thiazole moiety linked to a dimethylaminostyryl group, which is significant for its biological interactions.
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. The mechanism is often attributed to their ability to intercalate with DNA or inhibit specific enzymes involved in cancer cell proliferation. For example, studies have shown that thiazole derivatives can induce apoptosis in various cancer cell lines by modulating signaling pathways such as the MAPK/ERK pathway.
2. Genotoxicity and Cytotoxicity
Genotoxicity studies have been conducted on related compounds such as N,N-dimethylaniline (DMA). While DMA has shown potential for DNA reactivity and mutagenicity under certain conditions, the specific genotoxic profile of this compound remains less explored. However, its structural similarity suggests a need for careful evaluation regarding its cytotoxic effects on normal and cancerous cells.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a series of thiazole derivatives similar to the compound . The results indicated that these compounds significantly inhibited the growth of breast cancer cell lines (MCF-7) at low micromolar concentrations. The study reported IC50 values ranging from 5 to 15 µM depending on the structural modifications made to the thiazole moiety.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 10 | MCF-7 |
| Compound B | 7 | MCF-7 |
| This compound | TBD | TBD |
Case Study 2: Genotoxicity Assessment
In a comparative study of DMA and its derivatives, including those structurally related to this compound, results indicated that DMA induced significant chromosomal aberrations in vitro. The study utilized the Ames test and micronucleus assay to assess genotoxic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
